molecular formula C14H28N2O2 B13247355 tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate

tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate

Cat. No.: B13247355
M. Wt: 256.38 g/mol
InChI Key: DFNLEBSLXRVAFL-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate (CAS: 1803606-65-6) is a carbamate derivative featuring a tert-butyl group and a cyclopentylmethylamine-substituted propyl chain. The compound’s molecular formula is C₁₄H₂₉ClN₂O₂ (as the hydrochloride salt), with a molecular weight of 292.84 g/mol . Its structure combines a bulky tert-butyl carbamate moiety with a cyclopentylmethyl group, conferring unique steric and electronic properties.

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl N-[3-(cyclopentylmethylamino)propyl]carbamate

InChI

InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16-10-6-9-15-11-12-7-4-5-8-12/h12,15H,4-11H2,1-3H3,(H,16,17)

InChI Key

DFNLEBSLXRVAFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCNCC1CCCC1

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-(cyclopentylmethyl)amino propylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of automated reactors and purification systems to scale up the synthesis process efficiently.

Chemical Reactions Analysis

tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Researchers use this compound to study enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or experimental effects.

Comparison with Similar Compounds

Key Observations:

  • Cyclopentylmethyl vs. Aromatic Groups : The target compound’s cyclopentylmethyl group provides steric bulk and aliphatic hydrophobicity, contrasting with the aromatic, planar naphthalene derivative .
  • Functional Group Reactivity : The methacrylamide and thioamide derivatives exhibit distinct reactivity profiles (polymerization vs. metal coordination), unlike the target compound’s inert tert-butyl carbamate .
  • Halogen Effects : The fluorophenyl-cyclopropyl compound leverages fluorine’s electronegativity for enhanced binding and stability, a feature absent in the cyclopentylmethyl analog .

Biological Activity

tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate is a carbamate derivative with the molecular formula C14H28N2O2. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and protein modifications. Its unique structural features, including a tert-butyl group and a cyclopentylmethylamine moiety, suggest diverse applications in pharmacology and biochemistry.

The compound is characterized by its chemical reactivity, which includes:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide.
  • Reduction: Undergoes reduction with lithium aluminum hydride.
  • Substitution Reactions: Involves replacement of functional groups with halogens or alkylating agents.

These reactions are crucial for synthesizing more complex molecules and exploring its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with active sites on enzymes, potentially inhibiting their function and disrupting normal biochemical pathways. This mechanism is essential for understanding its therapeutic potential .

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

  • Enzyme Inhibition: Similar carbamates have been studied for their inhibitory effects on enzymes relevant to disease processes, such as acetylcholinesterase and β-secretase. These interactions are critical in conditions like Alzheimer's disease, where enzyme inhibition can prevent amyloid plaque formation .
  • Cell Viability Protection: In vitro studies have shown that compounds similar to this compound can enhance cell viability in the presence of neurotoxic agents like Aβ 1-42, suggesting protective effects against oxidative stress and neurodegeneration .

Case Studies

  • Alzheimer’s Disease Model:
    • A study investigating the effects of a related compound (M4) demonstrated significant inhibition of β-secretase activity (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM). Although M4 showed moderate protective effects against Aβ-induced astrocyte death, it did not significantly outperform established treatments like galantamine in vivo .
  • Cell Culture Experiments:
    • In astrocyte cultures treated with Aβ 1-42, the addition of M4 resulted in increased cell viability (62.98 ± 4.92%) compared to controls treated solely with Aβ (43.78 ± 7.17%). This suggests a potential neuroprotective role for compounds within this chemical class .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared to other carbamate derivatives:

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC14H28N2O2256.38 g/molPotential enzyme inhibitor
tert-butyl N-(2,3-dihydroxypropyl)carbamateC10H21N2O3213.29 g/molAntioxidant properties
tert-butyl 3-bromopropylcarbamateC10H18BrN2O2281.17 g/molAntimicrobial activity

This table highlights that while sharing structural similarities, the distinct cyclopentane component of this compound may influence its specific biological activities and interactions .

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